![molecular formula C25H19F2N3O2 B2481958 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189977-37-4](/img/structure/B2481958.png)
8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
Synthesis Analysis
The synthesis of this compound involves a sophisticated series of reactions aimed at incorporating the desired functional groups into the core pyrimido[5,4-b]indol-4(5H)-one structure. Ivashchenko et al. (2019) described a method that not only successfully synthesizes this compound but also delves into its electronic and spatial structure through both theoretical and experimental lenses. The process typically involves crystallization from acetonitrile, revealing its existence in a monoclinic P21/n space group within the crystal structure (Ivashchenko et al., 2019).
Scientific Research Applications
Antiviral Properties
A study by Ivashchenko et al. (2019) explored the synthesis and properties of a molecule closely related to the compound . Their research revealed that this compound has significant in vitro inhibitory activity against the Hepatitis B virus (HBV), showcasing its potential as an antiviral agent. This finding was supported by both theoretical and experimental analyses, including molecular docking studies, which evaluated the compound as a new inhibitor of hepatitis B (Ivashchenko et al., 2019).
Biofilm Inhibition
Research conducted by Robijns et al. (2012) identified a compound structurally similar to 8-Fluoro-5-(4-Fluorobenzyl)-3-(3-Methoxybenzyl)-3H-Pyrimido[5,4-b]indol-4(5H)-one as a promising biofilm inhibitor. The compound was found to be effective in both preventing and eradicating Salmonella biofilms across a broad temperature range, without influencing planktonic growth. This attribute is significant for minimizing selective pressure and reducing the development of resistance (Robijns et al., 2012).
Synthesis and Structural Analysis
A study focused on the synthesis and structural analysis of a similar compound demonstrated the potential for developing novel inhibitors with specific properties. The research detailed the synthesis process and characterized the resulting compound through various analytical techniques, highlighting the versatility and adaptability of these types of compounds in scientific research (Lv Zhi, 2009).
Potential in Cancer Research
A derivative of the compound was synthesized and evaluated for its cytotoxic activities against various cancer cell lines. The study by S. S. Reddy et al. (2013) reported significant in vitro cytotoxic activities, suggesting the potential use of these compounds in cancer research and treatment (Reddy et al., 2013).
properties
IUPAC Name |
8-fluoro-5-[(4-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-32-20-4-2-3-17(11-20)13-29-15-28-23-21-12-19(27)9-10-22(21)30(24(23)25(29)31)14-16-5-7-18(26)8-6-16/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMVWTCRHVLSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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